molecular formula C15H16ClNO4S B11165521 1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide

Cat. No.: B11165521
M. Wt: 341.8 g/mol
InChI Key: MRLOYYAULJLADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide is a chemical compound with a complex structure that includes a chlorophenyl group and a dimethoxyphenyl group attached to a methanesulfonamide backbone

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide typically involves several steps, including the formation of intermediate compounds. The synthetic route often starts with the chlorination of a phenyl ring, followed by the introduction of methoxy groups. The final step involves the sulfonation of the intermediate compound to form the methanesulfonamide group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide: This compound has a similar structure but with different positions of the methoxy groups, which can affect its chemical properties and reactivity.

    1-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)methanesulfonamide: Another similar compound with methoxy groups in different positions, leading to variations in its behavior in chemical reactions and biological systems

Properties

Molecular Formula

C15H16ClNO4S

Molecular Weight

341.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide

InChI

InChI=1S/C15H16ClNO4S/c1-20-12-7-8-15(21-2)14(9-12)17-22(18,19)10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3

InChI Key

MRLOYYAULJLADL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.